Magnetic relaxation in a Co(ii) chain complex: synthesis, structure, and DFT computational coupling constant†
CrystEngComm Pub Date: 2021-01-07 DOI: 10.1039/D0CE01662D
Abstract
A novel high-spin Co(II) complex, named [CoII2(μ-L1)(μ-L2)(μ-Cl)Cl]n (1), was achieved through the reaction of Co(II) salts with two kinds of pyrazolate ligands (HL1 = 2-(5-methyl-1H-pyrazol-3-yl) pyridine; HL2 = 2-(5-methyl-4H-1,2,4-triazol-3-yl)phenol) using a solvothermal method. Structurally, two types of Co(II) ions, octahedral and tetrahedral, bridged by three types of linkers (μ-Cl, μ-(N–N), μ-O), extend into 1D chains. Additionally, the interchain connections are weak, facilitating the occurrence of single-chain magnetic behavior. Magnetically, considerable frequency dependence of slow magnetic relaxation is observed below 5 K and the compound behaves like a single-chain magnet. Both the simulation of the coupling constant from the χMT vs. T curve and DFT computations reveal that the μ-O linker in the Co2O2 system transmits ferromagnetic coupling.

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